1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Description
Historical Context of Pyrrole Carboxylic Acid Derivatives
The historical development of pyrrole carboxylic acid derivatives spans over a century, with fundamental discoveries establishing the foundation for contemporary understanding of these heterocyclic compounds. Pyrrole-2-carboxylic acid, one of the earliest characterized members of this family, was synthesized over a century ago and subsequently identified as a compound of biological origin through its relationship to amino acid metabolism. The compound arises naturally through the dehydrogenation of the amino acid proline and can also be formed through carboxylation of pyrrole, establishing fundamental biosynthetic pathways that continue to inform modern synthetic strategies. Historical investigations revealed that pyrrole carboxylic acids exhibit unique decarboxylation properties, with pyrrole-2-carboxylic acid decarboxylating much more readily than most aromatic acids, a characteristic that has been extensively studied through kinetic and mechanistic investigations.
The development of synthetic methodologies for pyrrole carboxylic acids has evolved significantly from classical approaches to modern continuous flow and biocatalytic processes. Early synthetic work established the Hantzsch pyrrole synthesis as a fundamental method for preparing N-substituted pyrrole derivatives from beta-ketoesters, ammonia or primary amines, and alpha-haloketones. However, these classical methods often suffered from low yields and required multistep protocols, particularly for the preparation of pyrrole-3-carboxylic acids. The historical challenges associated with these syntheses have driven innovation in methodology development, leading to contemporary approaches that enable direct, one-step synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. Research from the mid-20th century established important structure-activity relationships within pyrrole carboxylic acid families, demonstrating that substitution patterns significantly influence both chemical reactivity and biological activity.
Contemporary historical analysis reveals that pyrrole carboxylic acids have gained particular significance due to their presence in biologically active natural products and pharmaceutically active agents. The pyrrole framework serves as a ubiquitous structural motif found in compounds displaying antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant activities. Notable examples include atorvastatin calcium, which represents the world's leading cholesterol-lowering drug and demonstrates the pharmaceutical importance of pyrrole derivatives. This historical context establishes the foundation for understanding why specific derivatives such as 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid warrant detailed investigation, as they represent evolutionary developments in the ongoing quest to optimize pyrrole-based compounds for various applications.
Structural Significance of the 1H-Pyrrole-3-carboxylic Acid Core
The 1H-pyrrole-3-carboxylic acid core represents a fundamentally important heterocyclic scaffold characterized by a five-membered aromatic ring containing one nitrogen atom with a carboxylic acid functional group positioned at the 3-carbon. This structural arrangement confers unique electronic and steric properties that distinguish it from other pyrrole carboxylic acid isomers, particularly the more extensively studied pyrrole-2-carboxylic acid derivatives. The positioning of the carboxyl group at the 3-position creates distinct reactivity patterns and influences the overall molecular geometry, affecting both chemical behavior and potential biological interactions. Structural investigations have revealed that pyrrole-3-carboxylic acid exhibits specific spectroscopic characteristics and physical properties that reflect its unique substitution pattern.
The aromatic character of the pyrrole ring system contributes significantly to the stability and reactivity of the 3-carboxylic acid derivative. Pyrrole maintains aromatic character because the lone pairs of electrons on the nitrogen atom become partially delocalized into the ring, creating a 4n + 2 aromatic system according to Hückel's rule. This electronic delocalization influences the acidity of both the carboxylic acid group and the nitrogen hydrogen, creating a compound with dual acidic sites that can participate in various chemical transformations. The resonance energy of pyrrole, while modest compared to benzene, provides sufficient stabilization to maintain structural integrity under various reaction conditions. These electronic properties make the pyrrole-3-carboxylic acid core particularly suitable for chemical modifications and functional group manipulations.
Recent synthetic developments have demonstrated that the 3-position carboxyl group can be efficiently incorporated during pyrrole ring formation through various methodologies. Continuous flow synthesis techniques have enabled direct preparation of pyrrole-3-carboxylic acids from commercially available starting materials, utilizing the Hantzsch reaction with in situ hydrolysis of tert-butyl esters. These synthetic advances highlight the accessibility of the pyrrole-3-carboxylic acid core and its potential for structural diversification. The carboxylic acid functionality provides multiple opportunities for further chemical modification, including ester formation, amide synthesis, and various coupling reactions that can introduce additional structural complexity. The combination of aromatic stability and functional group reactivity makes the 1H-pyrrole-3-carboxylic acid core an excellent platform for developing structurally diverse derivatives with tailored properties.
Rationale for Studying 1-[(2,5-Dimethylphenyl)methyl] Substituent Effects
The incorporation of the 2,5-dimethylphenylmethyl substituent at the nitrogen position of pyrrole-3-carboxylic acid represents a strategic structural modification designed to influence both physicochemical properties and potential biological activities. The specific choice of the 2,5-dimethylbenzyl group reflects careful consideration of steric and electronic factors that can modulate the behavior of the resulting compound. Research on N-substituted pyrrole carboxylic acids has demonstrated that the nature of the nitrogen substituent significantly affects molecular properties, including solubility, stability, and reactivity patterns. The 2,5-dimethylbenzyl group introduces both aromatic character and methyl substitution, creating a bulky, electron-rich substituent that can influence the overall molecular conformation and interactions.
Contemporary research efforts have focused on developing sustainable synthesis methods for N-substituted pyrrole carboxylic acid derivatives, recognizing their importance in pharmaceutical and materials applications. Studies utilizing 3-hydroxy-2-pyrones as precursors have demonstrated efficient routes to N-substituted pyrrole carboxylic acids through reactions with primary amines, including benzylamine derivatives. These investigations have revealed that the reaction conditions can be optimized to achieve good to high yields under sustainable conditions, either without solvents at moderate temperatures or in basic water-methanol solutions at room temperature. The success of these methodologies with various amine substrates, including those bearing aromatic groups like benzylamine, provides strong rationale for investigating the specific properties of 2,5-dimethylbenzyl derivatives.
The structural characteristics of the 2,5-dimethylbenzyl substituent offer several advantages for molecular design and optimization. The dimethyl substitution pattern on the benzyl group creates a sterically hindered environment that can influence both chemical reactivity and biological interactions. This substitution pattern may affect the compound's ability to interact with biological targets, potentially leading to improved selectivity or enhanced activity profiles. Additionally, the specific placement of methyl groups at the 2 and 5 positions of the benzyl ring creates a unique electronic environment that differs from other substitution patterns, potentially conferring distinct properties to the resulting pyrrole derivative. The combination of these factors provides compelling rationale for detailed investigation of 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid as a representative example of strategically designed N-substituted pyrrole carboxylic acids.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-11(2)13(7-10)9-15-6-5-12(8-15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWSNIFKLOBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Hydrolysis of Esters
A common and effective preparation method involves the hydrolysis of ethyl esters of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid derivatives. This approach is described as follows:
Starting Material: Ethyl ester of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid (5.8 mmol scale).
Reaction Conditions: Reflux in a mixture of 10% aqueous sodium hydroxide (20 mL) and ethanol (20 mL) for 3-4 hours.
Workup: After cooling, the reaction mixture is acidified to pH 3 using 10% hydrochloric acid, precipitating the carboxylic acid product.
Isolation: The precipitate is filtered, washed with water, dried under vacuum, and used without further purification.
Yield and Purity: This method yields the target acid as a white powder with a 95% yield and melting point of 216-218 °C.
Characterization: Confirmed by ^1H NMR and high-resolution mass spectrometry (HR-ESI MS) with molecular ion peak consistent with the expected molecular formula C13H13NO2.
This hydrolysis method is advantageous due to its simplicity, high yield, and mild reaction conditions, making it suitable for laboratory and potential scale-up synthesis.
The introduction of the 2,5-dimethylphenylmethyl group at the nitrogen of the pyrrole ring can be achieved via alkylation reactions:
Alkylating Agent: 2,5-dimethylbenzyl halides (e.g., bromide or chloride).
Base: Mild bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO).
Reaction Conditions: Stirring at room temperature or mild heating to promote nucleophilic substitution at the pyrrole nitrogen.
Post-alkylation Hydrolysis: If starting from ester derivatives, subsequent hydrolysis under basic conditions (as described above) yields the free carboxylic acid.
This approach allows selective N-substitution while maintaining the integrity of the pyrrole ring and carboxyl group.
Alternative Synthesis via Bromination and Ring-Closure (Patent Method)
A patented synthetic method for related pyrrole carboxylic acid esters involves:
Step 1: Bromination of Propionaldehyde
- Propionaldehyde is brominated with bromine at 0-50 °C in an aprotic solvent (e.g., methylene chloride or toluene) to yield 2-bromopropanal.
Step 2: Ring-Closure Reaction
- 2-Bromopropanal is reacted with ethyl acetoacetate and aqueous ammonia at 0-50 °C for 10-14 hours to form 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
Step 3: Isolation
- The reaction mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, concentrated, and crystallized at low temperature to obtain the ester product.
-
Mild reaction conditions, readily available raw materials, high conversion rate, and suitability for large-scale industrial production.
Avoids use of tert-butyl acetoacetate, which has cost and environmental issues.
Yield: Approximately 31.2% isolated yield for the ester intermediate in the example given.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrolysis of ethyl ester | Ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate | Reflux with 10% NaOH in ethanol/water 3-4 h | 95 | Simple, high yield, mild conditions |
| N-Alkylation of pyrrole acid | Pyrrole-3-carboxylic acid + 2,5-dimethylbenzyl halide | Base (NaH/K2CO3), DMF, room temp to mild heat | Variable | Allows selective N-substitution |
| Bromination + ring-closure (patent) | Propionaldehyde, bromine, ethyl acetoacetate, ammonia | 0-50 °C, aprotic solvent, 10-14 h reaction | ~31 | Industrially scalable, avoids costly reagents |
Research Findings and Analytical Data
NMR Spectroscopy: ^1H NMR spectra of the prepared acid show characteristic signals corresponding to aromatic protons, pyrrole ring protons, and methyl substituents, confirming structure.
Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 214.0866 for C13H13NO2).
Melting Point: The pure acid typically exhibits a melting point around 216-218 °C, indicative of high purity.
Purity: The described methods yield products with high purity suitable for further medicinal chemistry or materials science applications.
Chemical Reactions Analysis
1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the second position, using reagents such as halogens or nitro compounds under acidic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of the target compound with structurally related analogs (data inferred or derived from evidence):
Key Observations
Substituent Effects on Lipophilicity: The 3-chlorophenylmethyl analog (C879-1491) exhibits the highest logP (5.02) due to its bulky, hydrophobic substituents .
Electronic and Steric Influences: Thienylmethyl (C₁₂H₁₃NO₂S) and methoxyphenyl (C₁₄H₁₅NO₃) substituents alter electronic properties. Thiophene’s electron-rich nature may enhance π-π stacking, while methoxy groups donate electrons, affecting acidity . The diethoxyphenyl analog (C₁₇H₂₁NO₄) demonstrates how electron-donating groups (ethoxy) can improve aqueous solubility compared to methyl or chloro substituents .
Molecular Weight and Functional Complexity :
Biological Activity
1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid is a pyrrole carboxylic acid derivative that has garnered attention due to its potential biological activities. This compound features a pyrrole ring substituted with a carboxylic acid group and a 2,5-dimethylphenylmethyl group, which influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H15NO2
- Molecular Weight : 219.27 g/mol
- CAS Number : 1519239-79-2
The compound's structure allows it to engage in various chemical reactions that can modify its biological properties. It can undergo oxidation, reduction, and electrophilic substitution, which may influence its activity against biological targets.
The biological activity of 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways. The exact molecular targets remain under investigation, but preliminary studies suggest that it may inhibit certain enzymatic activities associated with disease processes.
Antimicrobial Activity
Research indicates that 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid exhibits antimicrobial properties. A study demonstrated that derivatives of pyrrole compounds can inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression. For instance, cytotoxicity assays revealed significant growth inhibition in A-431 and Jurkat cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Neuroprotective Effects
Emerging studies suggest neuroprotective properties of this compound. It may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Case Studies
Several case studies have highlighted the potential applications of 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid:
-
Study on Anticancer Activity :
- A comparative analysis of various pyrrole derivatives showed that the introduction of the dimethylphenyl group significantly enhanced cytotoxicity against multiple cancer cell lines.
- The study concluded that the compound's structural features are crucial for its anticancer efficacy.
-
Antimicrobial Efficacy :
- In a study assessing the antimicrobial properties of pyrrole derivatives, 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
- The results suggest potential for development as an antimicrobial agent in clinical settings.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing pyrrole-3-carboxylic acid derivatives, and how can they be adapted for this compound?
Answer: Pyrrole-3-carboxylic acid derivatives are typically synthesized via cyclization reactions, ester hydrolysis, or coupling of pre-functionalized pyrrole intermediates. For example:
- Knoevenagel condensation or Paal-Knorr synthesis can generate the pyrrole core .
- Ester hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids, as demonstrated for ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives .
- Suzuki-Miyaura cross-coupling may introduce aryl groups, though steric hindrance from the 2,5-dimethylphenyl substituent requires optimized catalysts .
Adaptations for this compound would involve selecting precursors with the 2,5-dimethylbenzyl group and ensuring regioselectivity during alkylation.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Essential for confirming substitution patterns. For analogs, aromatic protons appear at δ 6.3–7.5 ppm, while methyl groups resonate at δ 2.2–2.6 ppm .
- ESI-MS : Validates molecular weight (e.g., m/z 293.2 for a related compound in ).
- HPLC : Assesses purity (>95% is typical for pharmacological studies) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility (e.g., centrosymmetric dimers in pyrrole-carboxylic acids ).
Q. How does the 2,5-dimethylphenyl group influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : The dimethylphenyl group increases logP, reducing aqueous solubility. This can be quantified via reverse-phase HPLC retention times .
- Steric effects : Hinders rotational freedom, potentially stabilizing specific conformations. Computational modeling (e.g., DFT) can predict torsional barriers .
- Crystal packing : Bulky substituents disrupt hydrogen-bonded networks, as seen in analogs with similar alkyl chains .
Advanced Research Questions
Q. How can contradictory data in synthetic yields for pyrrole-3-carboxylic acid derivatives be systematically addressed?
Answer:
- Reaction optimization : Variables like temperature (e.g., 80°C vs. 110°C), catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3), or solvent polarity (DMF vs. THF) significantly impact yields .
- Byproduct analysis : Use LC-MS to identify side products (e.g., unhydrolyzed esters or decarboxylated derivatives) .
- Scale-up adjustments : Pilot-scale reactions may require inert atmospheres or slow reagent addition to mitigate exothermic side reactions .
Q. What strategies improve solubility and bioavailability for pharmacological testing?
Answer:
- Salt formation : Co-crystallization with amines (e.g., tromethamine) enhances aqueous solubility, as demonstrated for related carboxylic acids .
- Prodrug design : Convert the carboxylic acid to methyl esters or amides, which hydrolyze in vivo. For example, ethyl esters in showed improved membrane permeability.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles can bypass solubility limitations .
Q. What computational approaches predict the bioactivity of novel pyrrole-3-carboxylic acid derivatives?
Answer:
- QSAR modeling : Correlates substituent effects (e.g., Hammett σ values for electron-withdrawing groups) with activity .
- Molecular docking : Screens against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. For instance, analogs in showed affinity for pyrrole-binding pockets.
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., blood-brain barrier penetration) and metabolic stability .
Methodological Notes
- Synthetic protocols : Always validate reaction conditions with TLC or in situ IR to monitor intermediate formation .
- Data reproducibility : Cross-reference NMR shifts with databases (e.g., PubChem or SDBS) to confirm assignments .
- Ethical considerations : For pharmacological studies, ensure compliance with OECD guidelines for preclinical testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
